Reduced Lipophilicity vs. 3-Ethyl-1-methyl Regioisomer: LogP Difference of ~0.5-0.65 Units
The target compound exhibits a computed LogP (XLogP3) of 0.2 [1], while the regioisomeric analog 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS 1340105-32-9) has a measured LogP of 0.715 . This represents a quantified lipophilicity reduction of approximately 0.5–0.65 log units for the N1-ethyl, N-methyl compound. The lower LogP places the target compound closer to the optimal range (LogP 1–3) for oral bioavailability, while the comparator's higher LogP pushes it toward the upper boundary, potentially increasing metabolic lability and plasma protein binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2 (XLogP3), 0.0599 (ACD/Labs estimate) [1] |
| Comparator Or Baseline | 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine: LogP = 0.715 (fluorochem measured) |
| Quantified Difference | ΔLogP ≈ 0.5–0.65 units (target is more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0), vendor-provided experimental/calculated values from Fluorochem and Leyan |
Why This Matters
A LogP differential of >0.5 units is sufficient to measurably alter passive membrane permeability and oral absorption potential, making the target compound the preferred choice for screening cascades where CNS penetration or balanced ADME is required.
- [1] PubChem Compound Summary for CID 62695303, [2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl](methyl)amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1247751-27-4 (accessed 2026-05-03). View Source
